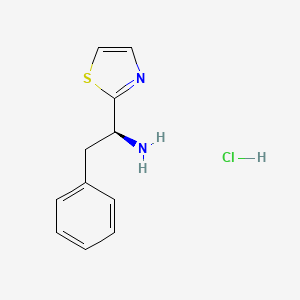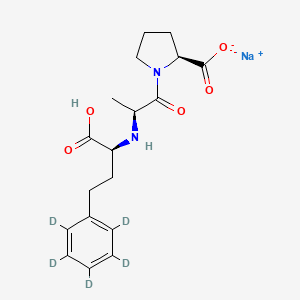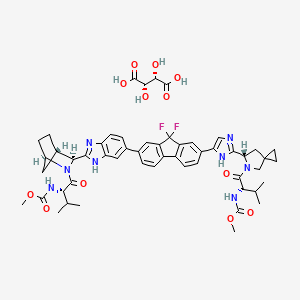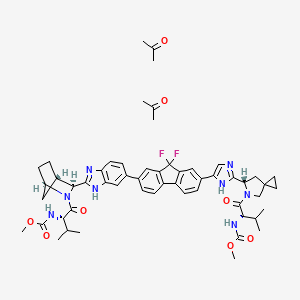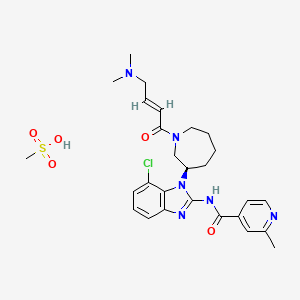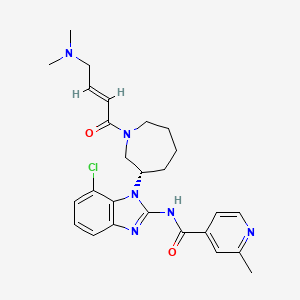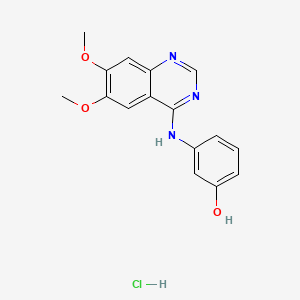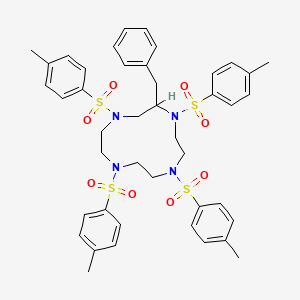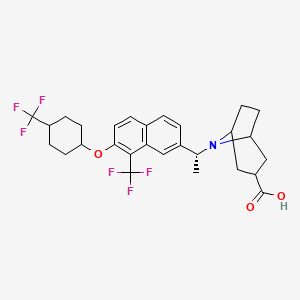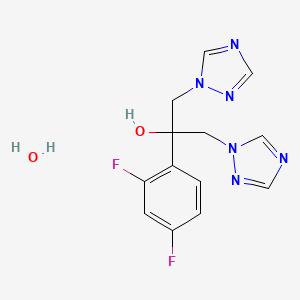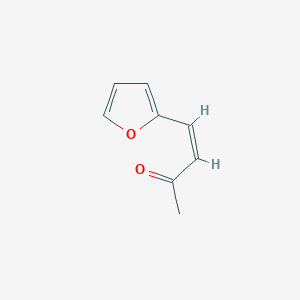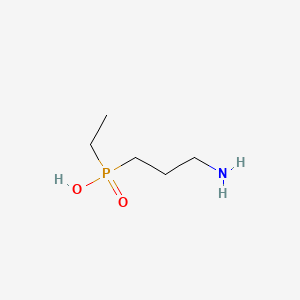
SODIUM ACETATE-1-13C-2-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium acetate-1-13C-2-D3: is a labeled compound where the carbon and hydrogen atoms are isotopically enriched. Specifically, the carbon atom is labeled with carbon-13, and the hydrogen atoms are replaced with deuterium (D). This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
准备方法
Synthetic Routes and Reaction Conditions: Sodium acetate-1-13C-2-D3 can be synthesized by reacting acetic acid-1-13C-2,2,2-D3 with sodium hydroxide. The reaction proceeds as follows:
CD3COOH+NaOH→CD3COONa+H2O
This reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of isotopically labeled reagents to ensure high purity and isotopic enrichment. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions: Sodium acetate-1-13C-2-D3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate ion acts as a nucleophile.
Esterification: Reacts with alcohols to form esters.
Decomposition: At high temperatures, it decomposes to form sodium carbonate and acetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides under basic conditions.
Esterification: Alcohols in the presence of an acid catalyst.
Decomposition: High temperatures (above 300°C).
Major Products:
Substitution: Alkyl acetates.
Esterification: Esters such as ethyl acetate.
Decomposition: Sodium carbonate and acetic acid.
科学研究应用
Chemistry:
- Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
- Employed in mass spectrometry for isotopic labeling studies.
Biology:
- Utilized in metabolic studies to trace biochemical pathways.
- Helps in studying enzyme kinetics and substrate interactions.
Medicine:
- Used in pharmacokinetic studies to track drug metabolism and distribution.
- Assists in the development of diagnostic tools and imaging agents.
Industry:
- Applied in the production of labeled compounds for research and development.
- Used in quality control processes to ensure the purity and consistency of products.
作用机制
Sodium acetate-1-13C-2-D3 exerts its effects primarily through its isotopic labeling. The carbon-13 and deuterium atoms provide distinct signals in NMR and mass spectrometry, allowing researchers to track the compound and its derivatives in various chemical and biological systems. The labeled atoms do not significantly alter the chemical properties of the compound, making it an ideal tracer for studying reaction mechanisms and metabolic pathways.
相似化合物的比较
Sodium acetate-1-13C: Labeled only with carbon-13.
Sodium acetate-2-13C: Labeled with carbon-13 at a different position.
Sodium acetate-d3: Labeled only with deuterium.
Uniqueness: Sodium acetate-1-13C-2-D3 is unique due to its dual isotopic labeling, which provides enhanced analytical capabilities compared to compounds labeled with only one isotope. This dual labeling allows for more precise tracking and analysis in complex systems, making it a valuable tool in advanced scientific research.
属性
CAS 编号 |
102212-93-1 |
|---|---|
分子式 |
C2D3NaO2 |
分子量 |
86.06 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


